molecular formula C22H24N2O5 B12879832 (S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 7536-45-0

(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B12879832
CAS No.: 7536-45-0
M. Wt: 396.4 g/mol
InChI Key: ABBUEKAIKQURGG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxy group, and a carbamoyl group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: Without the (S)-configuration.

    Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Uniqueness

(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7536-45-0

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

benzyl (2S)-2-[(2-oxo-2-phenylmethoxyethyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H24N2O5/c25-20(28-15-17-8-3-1-4-9-17)14-23-21(26)19-12-7-13-24(19)22(27)29-16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,23,26)/t19-/m0/s1

InChI Key

ABBUEKAIKQURGG-IBGZPJMESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.